molecular formula C11H15ClO3S B14286687 Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol CAS No. 136808-51-0

Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol

Cat. No.: B14286687
CAS No.: 136808-51-0
M. Wt: 262.75 g/mol
InChI Key: QFCOUXYVZBVJTN-UHFFFAOYSA-N
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Description

Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid, a widely used chemical in various industries, with a chlorinated phenylsulfanylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol typically involves multiple steps. One common method is the reaction of 2-chloro-3-phenylsulfanylpropan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety but shares similar chemical properties.

    Acetic acid;2-chloro-3-phenylpropan-1-ol: Similar structure but without the sulfanyl group.

Uniqueness

Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

136808-51-0

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol

InChI

InChI=1S/C9H11ClOS.C2H4O2/c10-8(6-11)7-12-9-4-2-1-3-5-9;1-2(3)4/h1-5,8,11H,6-7H2;1H3,(H,3,4)

InChI Key

QFCOUXYVZBVJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)SCC(CO)Cl

Origin of Product

United States

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